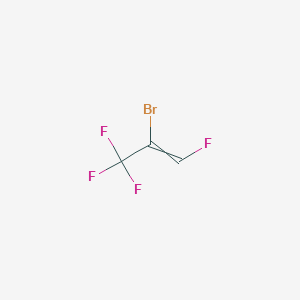

2-Bromo-1,3,3,3-tetrafluoropropene

Description

The exact mass of the compound 2-Bromo-1,3,3,3-tetrafluoropropene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Bromo-1,3,3,3-tetrafluoropropene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-1,3,3,3-tetrafluoropropene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1,3,3,3-tetrafluoroprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HBrF4/c4-2(1-5)3(6,7)8/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJAJMLHFWTWPES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(F)(F)F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HBrF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10381175 | |

| Record name | 2-Bromo-1,3,3,3-tetrafluoropropene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

396716-43-1 | |

| Record name | 2-Bromo-1,3,3,3-tetrafluoropropene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-1,3,3,3-tetrafluoroprop-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Bromo-1,3,3,3-tetrafluoropropene synthesis methods

Technical Whitepaper: Advanced Synthesis of 2-Bromo-1,3,3,3-tetrafluoropropene

)Part 1: Executive Summary & Strategic Analysis

2-Bromo-1,3,3,3-tetrafluoropropene (CAS: 1514-82-5 for generic isomer, specific isomers vary) is a critical halogenated olefin used as a high-value intermediate in the synthesis of trifluoromethylated heterocycles for pharmaceutical applications and as a next-generation fire suppressant candidate.

Distinct from its widely known analog 2-BTP (2-bromo-3,3,3-trifluoropropene,

Strategic Synthesis Evaluation: The synthesis of 2-bromo-1,3,3,3-tetrafluoropropene presents a regiochemical challenge. The most robust industrial and laboratory-scale route involves the bromination-dehydrobromination of the commercially available hydrofluoroolefin HFO-1234ze (1,3,3,3-tetrafluoropropene). This guide details the optimization of this pathway to maximize the yield of the 2-bromo isomer over the competing 1-bromo regioisomer.

Part 2: Core Synthesis Protocol

Methodology: The Addition-Elimination Pathway

This protocol relies on the electrophilic addition of elemental bromine to HFO-1234ze, followed by base-mediated dehydrobromination. The choice of base and solvent is critical to influence the regioselectivity of the elimination step.

Reaction Scheme:

-

Precursor: HFO-1234ze (

)[1] -

Intermediate: 1,2-Dibromo-1,3,3,3-tetrafluoropropane (

) -

Product: 2-Bromo-1,3,3,3-tetrafluoropropene (

)

Step-by-Step Experimental Protocol

Phase 1: Bromination of HFO-1234ze

-

Reagents: HFO-1234ze (Gas), Bromine (

, Liquid), Dichloromethane (DCM). -

Setup: 3-neck round-bottom flask equipped with a dry ice/acetone condenser (

), gas inlet tube, and addition funnel.

-

Solvent Charge: Charge the flask with DCM (

of expected product) and cool to -

Bromine Addition: Add elemental bromine (1.05 eq) dropwise. The solution will turn deep red.

-

Gas Addition: Slowly bubble HFO-1234ze gas into the solution. Maintain temperature

to prevent solvent loss and control exotherm. -

Endpoint: The reaction is complete when the red bromine color fades to a pale yellow/orange, indicating consumption of

. -

Workup: Wash the organic layer with

-

Isolation: Remove solvent via rotary evaporation.[2] The residue is 1,2-dibromo-1,3,3,3-tetrafluoropropane . Yields are typically quantitative (

).

Phase 2: Regioselective Dehydrobromination

-

Reagents: 1,2-Dibromo-1,3,3,3-tetrafluoropropane, KOH (pellets), Aliquat 336 (Phase Transfer Catalyst), Water.

-

Critical Mechanism: We aim to eliminate

. Elimination of -

Expert Insight: The proton on C2 (

) is acidified by the strong electron-withdrawing

-

Reactor Setup: Flask equipped with a reflux condenser and a heating mantle.

-

Base Preparation: Prepare a

aqueous KOH solution (2.5 eq). Add Aliquat 336 ( -

Addition: Heat the caustic solution to

. Add the dibromide intermediate dropwise. -

Reaction: Stir vigorously at

for 4-6 hours. Monitor via GC-MS.[3] -

Distillation (In-situ): For higher purity, equip the flask with a short-path distillation head. The product (bp

) can be distilled out as it forms, driving the equilibrium. -

Purification: Redistill the crude condensate. The 2-bromo isomer is the major product, but fractional distillation is required to separate it from trace 1-bromo isomer and unreacted starting material.

Part 3: Visualization of Reaction Pathways

The following diagram illustrates the divergent pathways and the critical regiochemical decision point during the elimination step.

Caption: Divergent synthesis pathway showing the critical regiochemical split during dehydrobromination. Green path indicates the target formation.

Part 4: Data Summary & Characterization

The following table summarizes the physicochemical properties and expected NMR shifts for validation.

| Parameter | Value / Characteristic | Notes |

| Molecular Formula | ||

| Molecular Weight | ||

| Boiling Point | Estimated based on 2-BTP analogs.[3][4] | |

| Appearance | Colorless liquid/gas | Volatile; requires cold storage. |

| Doublet (coupling with vinylic F). | ||

| Complex multiplet ( | ||

| GC Purity Target | After fractional distillation. |

Part 5: Safety & Handling (Self-Validating Systems)

1. HF Generation Risk: While the C-F bond is stable, accidental combustion or exposure to superacids can release Hydrogen Fluoride (HF).

-

Protocol: Always have Calcium Gluconate gel available in the fume hood.

-

Validation: Use HF indicator strips on the sash of the fume hood during the dehydrobromination step.

2. Lachrymator Warning: Brominated propenes can be potent lachrymators (tear agents).

-

Protocol: All transfers must occur in a localized exhaust environment. Double-glove with nitrile/laminate.

3. Pressure Management:

HFO-1234ze is a gas at room temperature (

-

Protocol: The bromination setup must include a dry-ice condenser to reflux the gas effectively, or the reaction must be run in a pressure vessel (autoclave) rated for

to ensure complete consumption of the starting material.

References

- Honeywell International Inc. (2008). Processes for synthesis of 1,3,3,3-tetrafluoropropene. U.S. Patent 7,345,209.

-

National Institute of Standards and Technology (NIST) . (2002). NGP Search for New Chemicals - Environmentally Acceptable Fire Suppressants. NIST Technical Note. [Link]

-

PubChem . (2025). 2-Bromo-1,1,1,3-tetrafluoropropane (Intermediate). National Library of Medicine. [Link]

Sources

- 1. US7345209B2 - Processes for synthesis of 1,3,3,3-tetrafluoropropene - Google Patents [patents.google.com]

- 2. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor [organic-chemistry.org]

- 3. nist.gov [nist.gov]

- 4. prepchem.com [prepchem.com]

A Technical Guide to the Physicochemical Properties of 2-Bromo-1,3,3,3-tetrafluoropropene

Abstract

This technical guide provides a detailed overview of the known physical and chemical properties of 2-Bromo-1,3,3,3-tetrafluoropropene (CAS RN: 396716-43-1). Intended for researchers, chemists, and professionals in drug development and materials science, this document synthesizes the available data for this specific fluorinated alkene. While this compound is a valuable building block, publicly available data on its physical properties are limited. This guide presents confirmed identification parameters and outlines the standard experimental methodologies for determining key physical properties, offering a framework for its empirical characterization. It also discusses general safety and handling protocols relevant to halogenated hydrocarbons in the absence of a substance-specific Safety Data Sheet (SDS).

Chemical Identity and Molecular Structure

2-Bromo-1,3,3,3-tetrafluoropropene is a halogenated alkene characterized by a three-carbon propylene backbone, substituted with four fluorine atoms and one bromine atom. Its unique structure, featuring a trifluoromethyl group and a vinyl bromide moiety, makes it a subject of interest for synthetic chemistry, potentially serving as an intermediate in the synthesis of complex fluorinated molecules.

The definitive identifiers for this compound are summarized in the table below.

| Identifier | Value | Source |

| IUPAC Name | 2-Bromo-1,3,3,3-tetrafluoropropene | N/A |

| Synonym | 1-Bromo-2-fluoro-1-(trifluoromethyl)ethene | [1] |

| CAS Number | 396716-43-1 | [1][2] |

| Molecular Formula | C₃HBrF₄ | [1][2] |

| Molecular Weight | 192.94 g/mol | [1][2] |

Physicochemical Properties

| Property | Value | Source |

| Appearance | Clear Liquid | [1] |

| Boiling Point | Data Not Available | N/A |

| Density | Data Not Available | N/A |

| Refractive Index | Data Not Available | N/A |

| Vapor Pressure | Data Not Available | N/A |

| Solubility | Data Not Available | N/A |

Experimental Methodologies for Property Determination

To empower researchers to characterize this compound, this section provides established, self-validating protocols for determining fundamental physical properties. The causality behind the choice of instrumentation and procedure is emphasized to ensure accuracy and reproducibility.

Determination of Atmospheric Boiling Point

The boiling point is a critical indicator of a substance's volatility. For a liquid available in small quantities, a micro-boiling point determination using a Thiele tube is the preferred method.

Principle: This method relies on heating a small sample in a capillary tube alongside a thermometer in a thermally stable medium (e.g., silicone oil). The boiling point is identified as the temperature at which the vapor pressure of the liquid equals the atmospheric pressure, observed by a continuous stream of bubbles, and confirmed when the liquid re-enters the capillary upon cooling.

Step-by-Step Protocol:

-

Sample Preparation: A small amount (0.1-0.2 mL) of 2-Bromo-1,3,3,3-tetrafluoropropene is placed in a small-diameter test tube (fusion tube).

-

Capillary Insertion: A melting point capillary tube, sealed at one end, is inverted and placed into the fusion tube with the open end submerged in the liquid.

-

Apparatus Assembly: The fusion tube assembly is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This entire setup is then secured in a Thiele tube filled with high-boiling silicone oil.

-

Heating and Observation: The Thiele tube is heated gently at the side arm. This design leverages convection currents to ensure uniform heating of the oil bath. As the temperature rises, dissolved air will first exit the capillary. The onset of boiling is marked by a rapid and continuous stream of bubbles emerging from the capillary tube.

-

Data Recording: The heat source is removed at the onset of vigorous boiling. The temperature is allowed to drop slowly. The boiling point is recorded as the temperature at which the bubbling ceases and the liquid just begins to be drawn back into the capillary tube.

-

Pressure Correction: The observed boiling point is recorded along with the ambient atmospheric pressure. If the pressure deviates significantly from standard pressure (760 mmHg), a correction should be applied.

// Node Definitions with specific colors and high-contrast font prep [label="Sample Preparation\n(Liquid in Fusion Tube)", fillcolor="#F1F3F4", fontcolor="#202124"]; assembly [label="Apparatus Assembly\n(Capillary & Thermometer in Thiele Tube)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; heating [label="Controlled Heating\n(Observe Bubble Stream)", fillcolor="#FBBC05", fontcolor="#202124"]; cooling [label="Cooling & Observation\n(Liquid Re-entry)", fillcolor="#34A853", fontcolor="#FFFFFF"]; record [label="Data Recording\n(Temperature & Pressure)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges prep -> assembly [color="#5F6368"]; assembly -> heating [color="#5F6368"]; heating -> cooling [color="#5F6368"]; cooling -> record [color="#5F6368"]; } } Caption: A standardized workflow for the experimental determination of a liquid's boiling point.

Determination of Density

Density is a fundamental property reflecting the mass of a substance per unit volume. It is precisely measured using a pycnometer, or specific gravity bottle.

Principle: This method involves accurately determining the mass of a known, calibrated volume of the liquid. The choice of a pycnometer is critical as it provides a highly precise and reproducible volume, essential for accurate density calculations.

Step-by-Step Protocol:

-

Calibration: The empty pycnometer, including its stopper, is thoroughly cleaned, dried, and its mass is accurately weighed (m₁).

-

Reference Measurement: The pycnometer is filled with a reference liquid of known density (e.g., deionized water) at a specific, constant temperature. The mass is recorded again (m₂). The volume of the pycnometer (V) is calculated using the formula V = (m₂ - m₁) / ρ_water.

-

Sample Measurement: The pycnometer is emptied, dried, and filled with 2-Bromo-1,3,3,3-tetrafluoropropene at the same constant temperature. Its mass is weighed once more (m₃).

-

Calculation: The density of the sample (ρ_sample) is calculated using the formula: ρ_sample = (m₃ - m₁) / V.

Safety, Handling, and Storage

A specific Safety Data Sheet (SDS) for 2-Bromo-1,3,3,3-tetrafluoropropene (CAS 396716-43-1) is not publicly available. Therefore, researchers must handle this compound with caution, adhering to the general safety protocols for volatile, halogenated organic compounds. The following recommendations are based on data for structurally similar chemicals, such as 2-Bromo-3,3,3-trifluoro-1-propene.[3][4][5]

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapors.[3] Ensure that eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid skin contact.

-

Respiratory Protection: If working outside a fume hood or if vapor concentrations are high, a respirator with an appropriate organic vapor cartridge is necessary.

-

-

Handling: Avoid breathing vapors.[3] Prevent contact with skin and eyes. Keep away from strong oxidizing agents and sources of ignition.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3] For enhanced stability, refrigeration and storage under an inert atmosphere (e.g., argon) may be advisable.[3]

Conclusion

2-Bromo-1,3,3,3-tetrafluoropropene is a chemical compound with established identity but limited characterization in public scientific literature. This guide has consolidated its known identifiers and presented a framework for its empirical study by outlining standard experimental procedures for determining its key physical properties. Until comprehensive data becomes available, all handling of this compound should be conducted with the assumption that it is a potentially hazardous, volatile organic substance, requiring stringent safety measures.

References

-

SAFETY DATA SHEET: 2-Bromo-3,3,3-trifluoro-1-propene. Fisher Scientific. [Link]

Sources

2-Bromo-1,3,3,3-tetrafluoropropene molecular weight

An In-Depth Technical Guide to 2-Bromo-1,3,3,3-tetrafluoropropene: A Strategic Building Block for Modern Drug Discovery

Executive Summary

2-Bromo-1,3,3,3-tetrafluoropropene is a pivotal fluorinated building block in contemporary organic synthesis and medicinal chemistry. Its unique structure, featuring a reactive double bond, a bromine atom, and a stable trifluoromethyl group, makes it an invaluable reagent for introducing the -CF3 moiety into complex molecules. The trifluoromethyl group is a celebrated pharmacophore, known to significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2][3] This guide provides an in-depth examination of the molecular and chemical properties of 2-Bromo-1,3,3,3-tetrafluoropropene, its synthesis, and its critical applications in drug development, with a focus on radical-mediated trifluoromethylation reactions. Detailed protocols, mechanistic insights, and safety considerations are presented for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Fluorination in Pharmaceuticals

The introduction of fluorine atoms into organic molecules is a cornerstone of modern drug design. The trifluoromethyl (-CF3) group, in particular, has become a privileged structural motif. Its strong electron-withdrawing nature and high lipophilicity can profoundly alter a molecule's pharmacokinetic and pharmacodynamic profile, often leading to improved efficacy and a more robust metabolic profile.[1][3] 2-Bromo-1,3,3,3-tetrafluoropropene (henceforth referred to as 2-BTP) has emerged as a versatile and efficient reagent for installing this critical functional group. Its utility stems from its ability to act as a radical acceptor, enabling the formation of complex secondary trifluoromethylated structures under relatively mild conditions.[4] This guide serves as a technical resource for leveraging 2-BTP in advanced synthetic applications.

Physicochemical Properties and Specifications

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective and safe use in the laboratory. The key properties of 2-Bromo-1,3,3,3-tetrafluoropropene are summarized below.

| Property | Value | Source |

| Molecular Formula | C₃HBrF₄ | [5] |

| Molecular Weight | 192.94 g/mol | [5][6] |

| CAS Number | 396716-43-1 | [5] |

| Appearance | Clear, colorless liquid | [7] |

| Boiling Point | ~34.4 °C at 1013 mBar | [7] |

| Density | ~1.686 g/cm³ | [7] |

| Solubility | In water: 1.01 g/L at 20 °C | [7] |

| log Pow | 2.7 | [7] |

Synthesis of 2-Bromo-1,3,3,3-tetrafluoropropene

Commercial availability of 2-BTP is widespread; however, understanding its synthesis provides context for potential impurities and handling. A common industrial preparation method involves a two-step process starting from trifluoropropene.[8]

-

Bromination: Trifluoropropene is reacted with bromine under illumination to form the saturated intermediate, 2,3-dibromo-1,1,1-trifluoropropane.

-

Elimination: The resulting dibromide undergoes dehydrobromination by reacting with an alkali solution (e.g., NaOH or KOH) in the presence of a phase-transfer catalyst, yielding the final 2-Bromo-3,3,3-trifluoropropene product.[8]

The process is designed for high efficiency and purity, making it suitable for industrial-scale production.[8]

Caption: General synthesis pathway for 2-Bromo-1,3,3,3-tetrafluoropropene.

Core Application: Catalyst-Free Decarboxylative Trifluoromethylation

A powerful application of 2-BTP is in the synthesis of secondary trifluoromethylated alkyl bromides via a radical-mediated pathway. This method avoids the need for a metal catalyst and utilizes readily available redox-active esters as radical precursors.[4]

Mechanistic Rationale

The expertise in applying this protocol lies in understanding the underlying mechanism. The reaction is initiated by blue LED irradiation, which promotes a single-electron transfer (SET) process. This generates an alkyl radical from a redox-active ester (e.g., an N-hydroxyphthalimide ester). This alkyl radical then undergoes a regioselective addition to the double bond of 2-BTP. The resulting radical intermediate abstracts a hydrogen atom to yield the final secondary trifluoromethylated alkyl bromide product. The choice of solvent is critical; polar aprotic solvents like methanol or DMSO are effective at facilitating the process, leading to high yields.[4]

Experimental Protocol: Synthesis of a Secondary Trifluoromethylated Alkyl Bromide

This protocol is adapted from a validated procedure and is designed to be self-validating through clear steps and checkpoints.[4]

Materials:

-

Redox-active ester (e.g., N-hydroxyphthalimide ester of a carboxylic acid) (1.0 equiv.)

-

2-Bromo-3,3,3-trifluoropropene (2-BTP) (2.0 equiv.)

-

Hantzsch ester (optional, as a hydrogen atom source) (1.5 equiv.)

-

Anhydrous Methanol (MeOH)

-

25 mL oven-dried Schlenk tube with a magnetic stirrer bar

-

Blue LED light source (e.g., 24W, 430-490 nm)

Procedure:

-

Reactor Setup: To the oven-dried Schlenk tube, add the redox-active ester (0.2 mmol, 1.0 equiv) and Hantzsch ester (0.3 mmol, 1.5 equiv).

-

Causality: Using an oven-dried Schlenk tube under an inert atmosphere is crucial to prevent moisture from quenching radical intermediates or reacting with reagents.

-

-

Inert Atmosphere: Evacuate the tube and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.

-

Causality: Oxygen is a radical scavenger and can terminate the desired reaction pathway, leading to low yields and side products. An inert argon atmosphere prevents this.

-

-

Reagent Addition: Add anhydrous methanol (2.0 mL) followed by 2-Bromo-3,3,3-trifluoropropene (0.4 mmol, 2.0 equiv.) via syringe.

-

Causality: Anhydrous solvent is used to maintain the water-free environment. 2-BTP is added in excess to ensure complete consumption of the limiting radical precursor.

-

-

Reaction Initiation: Tightly cap the Schlenk tube and place it approximately 1 cm from the blue LED light source. Begin stirring and heat the reaction to 40°C.

-

Causality: The specific wavelength of blue light provides the energy to initiate the single-electron transfer. Gentle heating to 40°C increases reaction kinetics without promoting significant side reactions.

-

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting redox-active ester is consumed (typically 8-12 hours).

-

Trustworthiness: TLC provides a reliable, real-time check on the reaction's progress, ensuring the reaction is not stopped prematurely or run unnecessarily long, which could lead to product degradation.

-

-

Workup & Purification: Once the reaction is complete, allow the mixture to cool to room temperature. Concentrate the mixture using a rotary evaporator to remove the solvent.

-

Purification: Purify the resulting crude residue by silica gel column chromatography to isolate the pure secondary trifluoromethylated alkyl bromide product.

-

Causality: Silica gel chromatography is a standard and effective method for separating the desired product from unreacted starting materials, the Hantzsch ester byproducts, and any minor side products.

-

Caption: Experimental workflow for catalyst-free trifluoromethylation using 2-BTP.

Analytical Characterization

Confirming the identity and purity of 2-BTP and its products is essential. Standard analytical techniques are employed:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for assessing the purity of the volatile 2-BTP and for identifying reaction products.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹⁹F, and ¹³C NMR are indispensable for structural elucidation of the trifluoromethylated products. ¹⁹F NMR is particularly powerful for confirming the presence and electronic environment of the -CF3 group.

-

Gas Chromatography with Flame Ionization Detection (GC-FID): A validated method for quantifying levels of fluorinated propenes in various matrices, which can be adapted for purity analysis and reaction monitoring.[10][11]

Safety and Handling

As with all halogenated and reactive compounds, proper safety protocols must be strictly followed.

-

Handling: Always handle 2-Bromo-3,3,3-trifluoropropene in a well-ventilated chemical fume hood.[12][13] Wear appropriate personal protective equipment (PPE), including safety goggles, impervious gloves, and a lab coat.[13][14]

-

First Aid: In case of skin contact, wash immediately with plenty of soap and water.[12][14] For eye contact, flush thoroughly with water for at least 15 minutes.[12][14] If inhaled, move the individual to fresh air.[14][15] Seek medical attention in all cases of significant exposure.[12][14]

-

Storage: Store the container tightly closed in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[13][14]

Conclusion

2-Bromo-1,3,3,3-tetrafluoropropene is more than a simple reagent; it is a strategic tool for medicinal chemists and drug development professionals. Its ability to efficiently deliver the trifluoromethyl group under mild, catalyst-free conditions makes it highly valuable for the late-stage functionalization of complex molecules and the creation of novel chemical entities. By understanding its properties, synthesis, and reaction mechanisms as detailed in this guide, researchers can confidently and effectively harness the power of 2-BTP to accelerate the discovery of next-generation therapeutics.

References

-

Fisher Scientific. (2024). SAFETY DATA SHEET: 2-Bromo-3,3,3-trifluoro-1-propene. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-1,1,1,3-tetrafluoropropane. National Center for Biotechnology Information. Retrieved from [Link]

-

Guo, P., Tao, M., Xu, W. W., Wang, A. J., Li, W., Yao, Q., Tong, J., & He, C. Y. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic Letters, 24(12), 2145–2148. Retrieved from [Link]

- Google Patents. (n.d.). CN102964207A - Preparation method of 2-bromo-3,3,3-trifluoropropene.

- Google Patents. (n.d.). US7345209B2 - Processes for synthesis of 1,3,3,3-tetrafluoropropene.

-

Kornath, A., & Torheyden, M. (2012). Structure and Properties of 2,3,3,3-Tetrafluoropropene (HFO-1234yf). Zeitschrift für Naturforschung B, 67(7), 719-726. Retrieved from [Link]

-

Jukov, A. A., Barabanov, V. G., Ismagilov, N. U., Trukshin, Y. G., & Shelopin, G. G. (2013). Synthesis of 2,3,3,3-tetrafluoropropene (HFO-1234yf) on chrome-magnesium fluoride catalyst. Fluorine Notes, 89, 5-6. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-1,1,3,3-tetrafluoropropene. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed. (2013). Analytical method validation for the determination of 2,3,3,3-tetrafluoropropene in air samples using gas chromatography with flame ionization detection. Journal of Occupational and Environmental Hygiene, 10(11), 583-9. Retrieved from [Link]

- Google Patents. (n.d.). WO2020070684A1 - Preparation of 2,3,3,3-tetrafluoropropene and intermediates thereof.

-

Eurofins. (2021). ANALYTICAL METHOD SUMMARIES. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,3,3,3-Tetrafluoropropene. Retrieved from [Link]

-

ResearchGate. (2022). (PDF) Structures and Properties of trans-1,3,3,3-Tetrafluoropropene (HFO-1234ze) and 2,3,3,3-Tetrafluoropropene (HFO-1234yf) Refrigerants. Retrieved from [Link]

-

Babushok, V. I., & Linteris, G. T. (n.d.). Kinetic Mechanism of 2,3,3,3-Tetrafluoropropene (HFO-1234yf) Combustion. Retrieved from [Link]

-

PMC. (n.d.). The Nonclinical Assessment of Trans-1,3,3,3-tetrafluoropropene (HFO-1234ze (E)), a Near Zero Global Warming Potential Propellant for Use in Metered Dose Inhalation Products. Retrieved from [Link]

-

ResearchGate. (2025). Analytical Method Validation for the Determination of 2,3,3,3-Tetrafluoropropene in Air Samples Using Gas Chromatography with Flame Ionization Detection. Retrieved from [Link]

-

Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

PMC. (2021). Exploring the Decomposition Products of 1,3,3,3-Tetrafluoropropene and Perfluoro-(3-methylbutan-2-one) Gas Mixtures in Medium-Voltage Electrical Switchgear as Alternatives to SF6. Retrieved from [Link]

-

MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

-

IAEA. (n.d.). IAEA TECDOC SERIES. Retrieved from [Link]

-

Journal of Enzyme Inhibition and Medicinal Chemistry. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. mdpi.com [mdpi.com]

- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 4. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor [organic-chemistry.org]

- 5. 2-Bromo-1,3,3,3-tetrafluoropropene | CAS 396716-43-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. 3-Bromo-1,1,3,3-tetrafluoropropene | C3HBrF4 | CID 2778176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemicalbook.com [chemicalbook.com]

- 8. CN102964207A - Preparation method of 2-bromo-3,3,3-trifluoropropene - Google Patents [patents.google.com]

- 9. Exploring the Decomposition Products of 1,3,3,3-Tetrafluoropropene and Perfluoro-(3-methylbutan-2-one) Gas Mixtures in Medium-Voltage Electrical Switchgear as Alternatives to SF6 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Analytical method validation for the determination of 2,3,3,3-tetrafluoropropene in air samples using gas chromatography with flame ionization detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. synquestlabs.com [synquestlabs.com]

- 13. echemi.com [echemi.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.at [fishersci.at]

Technical Whitepaper: Spectroscopic Characterization and Analytical Profiling of 2-Bromo-1,3,3,3-tetrafluoropropene

The following technical guide details the spectroscopic and analytical profile of 2-Bromo-1,3,3,3-tetrafluoropropene , a specialized organofluorine intermediate.

Executive Summary

2-Bromo-1,3,3,3-tetrafluoropropene (C

This guide provides a definitive spectroscopic atlas and synthesis workflow to assist researchers in the identification, purification, and quality control of this compound.

Chemical Identity & Structural Analysis[2]

| Property | Specification |

| IUPAC Name | 2-Bromo-1,3,3,3-tetrafluoroprop-1-ene |

| CAS Registry Number | 396716-43-1 |

| Molecular Formula | C |

| Molecular Weight | 192.94 g/mol |

| Structure | CF |

| Isomerism | Exists as E (trans) and Z (cis) isomers; typically synthesized as a mixture. |

| Physical State | Clear, colorless liquid; volatile (BP est. 50–55 °C). |

Spectroscopic Profiling

Accurate identification relies on the interplay between Mass Spectrometry (for elemental composition) and Nuclear Magnetic Resonance (for isomeric structure).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The presence of four fluorine atoms creates a complex spin system. The

F NMR (376 MHz, CDCl

)

The molecule features two distinct fluorine environments: the trifluoromethyl group (-CF

| Signal | Chemical Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |

| A | -66.7 | Doublet (d) | 3F | -CF | Characteristic of a CF |

| B | -115.0 to -125.0 * | Quartet (q) or Multiplet | 1F | =C(H)F | The vinylic fluorine is highly shielded relative to simple fluoroalkenes. It couples strongly to the CF |

*Note: Exact shift of Signal B varies slightly between E/Z isomers. The range provided covers the expected window for the major isomer.

H NMR (400 MHz, CDCl

)

The proton spectrum is dominated by the single vinylic proton.

-

Shift:

6.45 – 6.80 ppm -

Pattern: Doublet of Quartets (dq).

-

Coupling:

- (Geminal): Large coupling (~70–80 Hz) to the vinylic fluorine.

-

(Long-range): Smaller coupling (~5–10 Hz) to the CF

Infrared Spectroscopy (FT-IR)

IR confirms the presence of the halogenated alkene functionality.

-

C=C Stretch: 1635 – 1650 cm

(Shifted from typical 1620 cm -

C-F Stretch: 1100 – 1300 cm

(Very strong, broad bands corresponding to CF -

C-H Stretch: 3050 – 3100 cm

(Weak, vinylic C-H).

Mass Spectrometry (GC-MS)

Electron Impact (EI) ionization reveals the characteristic bromine isotope pattern.

-

Molecular Ion (M

): -

Base Peak:

69 (CF -

Fragment Ions:

-

113/115 ([M - Br]

-

123/125 ([M - CF

-

113/115 ([M - Br]

Synthesis & Purification Protocol

Objective: Synthesis of 2-bromo-1,3,3,3-tetrafluoropropene via bromination/dehydrobromination of HFO-1234ze (1,3,3,3-tetrafluoropropene).

Reagents

-

Precursor: 1,3,3,3-Tetrafluoropropene (HFO-1234ze).[2]

-

Brominating Agent: Elemental Bromine (Br

). -

Base: Potassium Hydroxide (KOH) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

-

Solvent: Dichloromethane (DCM) or neat.

Step-by-Step Methodology

-

Bromination (Addition):

-

Charge a reactor with HFO-1234ze (gas) condensed at -20°C in DCM.

-

Add Br

dropwise while maintaining temperature < 0°C. -

Monitor color; persistence of red/brown indicates excess Br

. -

Intermediate: 1,2-Dibromo-1,3,3,3-tetrafluoropropane (

).

-

-

Dehydrobromination (Elimination):

-

Transfer the crude dibromo-intermediate to a flask containing 20% aq. KOH.

-

Heat to 50–60°C with vigorous stirring.

-

Mechanism: Elimination of HBr. The position of the bromine (C1 vs C2) in the final product depends on the regioselectivity of the elimination.

-

Note: This reaction typically yields a mixture of 2-bromo-1,3,3,3-tetrafluoropropene (Target) and 1-bromo-1,3,3,3-tetrafluoropropene .

-

-

Purification (Fractional Distillation):

-

The isomers have slightly different boiling points.

-

Use a spinning band distillation column.

-

Collect fractions and analyze via GC-MS/NMR to isolate the 2-bromo isomer (CAS 396716-43-1).

-

Analytical Logic & Workflow Diagrams

Figure 1: Synthesis & Purification Workflow

Caption: Step-wise synthesis pathway from HFO-1234ze precursor to purified target molecule.

Figure 2: Spectroscopic Confirmation Logic

Caption: Decision tree for confirming chemical identity using MS and NMR data points.

References

-

Preparation of 2-bromo-1,3,3,3-tetrafluoropropene. US Patent Application 2006/0258891. Discloses the synthesis and partial NMR characterization of the target compound.

-

Processes for synthesis of 1,3,3,3-tetrafluoropropene. US Patent 7,345,209. Describes the precursor chemistry and halogenation pathways.

-

PubChem Compound Summary: 2-Bromo-1,3,3,3-tetrafluoropropene (CAS 396716-43-1). National Center for Biotechnology Information. Source for chemical identifiers and physical property estimates.[3][4][5]

-

NIST Chemistry WebBook. Standard reference for mass spectral fragmentation patterns of halogenated propenes.

Sources

- 1. guidechem.com [guidechem.com]

- 2. Volume # 4(89), July - August 2013 — "Synthesis of 2,3,3,3-tetrafluoropropene (HFO-1234yf) on chrome-magnesium fluoride catalyst" [notes.fluorine1.ru]

- 3. patents.justia.com [patents.justia.com]

- 4. mzCloud – Glyoxylic acid [mzcloud.org]

- 5. 2-Bromo-1,1,1,3-tetrafluoropropane | C3H3BrF4 | CID 15032138 - PubChem [pubchem.ncbi.nlm.nih.gov]

literature review of 2-Bromo-1,3,3,3-tetrafluoropropene

An In-depth Technical Guide to 2-Bromo-1,3,3,3-tetrafluoropropene: Properties, Synthesis, and Potential Applications

Abstract

2-Bromo-1,3,3,3-tetrafluoropropene (CAS 396716-43-1) is a fluorinated olefin with significant potential as a building block in medicinal chemistry and materials science.[1] The incorporation of fluorinated moieties is a cornerstone of modern drug design, often enhancing metabolic stability, bioavailability, and binding affinity.[2][3][4] However, publicly available research specifically detailing the synthesis, reactivity, and applications of 2-Bromo-1,3,3,3-tetrafluoropropene is exceptionally scarce. This guide, therefore, adopts a predictive and correlative approach. By synthesizing data from closely related structural analogues—including 2-Bromo-3,3,3-trifluoropropene (BTP) and 2,3,3,3-tetrafluoropropene (HFO-1234yf)—we provide a comprehensive technical overview for researchers, scientists, and drug development professionals. This document outlines the predicted physicochemical properties, proposes viable synthetic routes, details anticipated reactivity, and discusses potential applications, with a strong emphasis on the underlying chemical principles and safety considerations inferred from its better-understood counterparts.

Introduction: The Promise of a Novel Fluorinated Building Block

The strategic introduction of fluorine into molecular scaffolds is a proven method for optimizing pharmacological properties.[3][4] The trifluoromethyl group (-CF3), in particular, is a common motif in pharmaceuticals and agrochemicals.[5] Compounds like 2-Bromo-1,3,3,3-tetrafluoropropene represent a more complex, functionalized building block, offering the potential to introduce a tetrafluoropropenyl group or, through subsequent reactions, other valuable fluorinated structures.

Given the limited direct data on 2-Bromo-1,3,3,3-tetrafluoropropene, this guide will leverage the extensive literature on its structural analogues to build a robust predictive profile. This approach allows us to anticipate its behavior and utility, providing a solid foundation for future experimental work. The primary analogues referenced are:

-

2-Bromo-3,3,3-trifluoropropene (BTP): A well-studied reagent used for introducing trifluoromethylated groups via radical pathways.[6]

-

2,3,3,3-tetrafluoropropene (HFO-1234yf): The parent olefin, its reactivity with nucleophiles and toxicological profile are well-documented.[5][7]

-

1,3,3,3-tetrafluoropropene (HFO-1234ze): An isomer of HFO-1234yf, with extensive safety data related to its use as a medical propellant.[8][9]

Predicted Physicochemical and Safety Profile

Table 1: Predicted and Comparative Physicochemical Properties

| Property | 2-Bromo-1,3,3,3-tetrafluoropropene (Predicted) | 2-Bromo-3,3,3-trifluoropropene (Actual) | 2,3,3,3-tetrafluoropropene (Actual) |

| CAS Number | 396716-43-1[1] | 1514-82-5[10] | 754-12-1[11] |

| Molecular Formula | C3HBrF4[1] | C3H2BrF3[10] | C3H2F4[11] |

| Molecular Weight | 192.94 g/mol [1] | ~175 g/mol | 114 g/mol [12] |

| Boiling Point | Estimated: 40-60 °C | 34.4 °C[13] | -29.4 °C[12] |

| Appearance | Predicted: Clear, colorless liquid | Clear, colorless liquid[13] | Colorless gas[12] |

| Solubility in Water | Predicted: Low | 1.01 g/L at 20 °C[13] | 198.2 mg/L at 24 °C[12] |

Inferred Safety and Handling

The safety profile of 2-Bromo-1,3,3,3-tetrafluoropropene should be assumed to be hazardous until proven otherwise, based on data from its analogues.

-

Hazard Statements (Anticipated): Causes skin and serious eye irritation. May cause respiratory irritation. Suspected of causing genetic defects.[10][14]

-

Personal Protective Equipment (PPE): Chemical safety goggles or a face shield, protective gloves (e.g., nitrile), and a lab coat are mandatory. All work should be conducted in a well-ventilated chemical fume hood.[10][15]

-

Incompatibilities: Avoid strong oxidizing agents, alkali metals, and finely divided metals (e.g., Al, Mg, Zn).[10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[14][15]

-

Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations. Incineration in a facility equipped with an afterburner and scrubber is a suitable method.[10]

Potential Synthetic Routes

A plausible and industrially scalable synthesis can be proposed based on established methods for producing similar halogenated olefins. A two-step process starting from the readily available refrigerant 1,3,3,3-tetrafluoropropene (HFO-1234ze) is a logical approach, analogous to the synthesis of 2-bromo-3,3,3-trifluoropropene.[16]

Proposed Synthesis Workflow

Caption: Proposed two-step synthesis of 2-Bromo-1,3,3,3-tetrafluoropropene.

Detailed Protocol (Hypothetical)

-

Step 1: Synthesis of 1-Bromo-2,3,3,3-tetrafluoropropane.

-

Charge a suitable pressure reactor with 1,3,3,3-tetrafluoropropene (HFO-1234ze).

-

In the presence of a radical initiator (e.g., benzoyl peroxide), bubble anhydrous hydrogen bromide (HBr) gas through the olefin at a controlled temperature. The use of a radical initiator is critical to ensure anti-Markovnikov addition, placing the bromine on the terminal carbon.

-

Monitor the reaction by GC-MS until the starting material is consumed.

-

Purify the resulting 1-Bromo-2,3,3,3-tetrafluoropropane intermediate, likely via distillation.

-

-

Step 2: Synthesis of 2-Bromo-1,3,3,3-tetrafluoropropene.

-

Charge a reactor equipped with a distillation head with an aqueous solution of a strong base, such as potassium hydroxide (KOH).[16]

-

Add a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to facilitate the reaction between the organic and aqueous phases.[16]

-

Heat the basic solution to 55-80 °C.[16]

-

Slowly add the 1-Bromo-2,3,3,3-tetrafluoropropane intermediate from Step 1. The base will induce an E2 elimination of hydrogen fluoride (HF). The regioselectivity should favor the formation of the desired product due to the acidity of the proton on the carbon adjacent to the CF3 group.

-

The product, being volatile, can be continuously removed from the reaction mixture by distillation, driving the equilibrium forward.[16]

-

Collect and purify the final product by fractional distillation.

-

Anticipated Reactivity and Utility in Drug Development

The reactivity of 2-Bromo-1,3,3,3-tetrafluoropropene is dictated by its two primary functional groups: the electron-deficient double bond and the vinylic bromine atom.

Radical Acceptor for Trifluoromethylalkylation

A highly valuable application, inferred from studies on 2-bromo-3,3,3-trifluoropropene (BTP), is its use as a radical acceptor.[6] This provides a powerful method for installing a –CH(Br)CF(CF3)– moiety, which can be further functionalized.

Mechanism:

-

A radical (R•), often generated from a redox-active ester via photoredox catalysis or other initiation methods, adds to the less-substituted carbon of the double bond.

-

This addition forms a new carbon-centered radical intermediate.

-

This intermediate can then be trapped, for instance, by abstracting a hydrogen atom from a donor, to yield the final product.

Caption: Proposed mechanism for radical addition to 2-Bromo-1,3,3,3-tetrafluoropropene.

This strategy allows for the late-stage functionalization of complex molecules, a highly desirable feature in drug discovery programs. The resulting secondary bromide can be further manipulated via substitution or elimination reactions.[6]

Palladium-Catalyzed Cross-Coupling Reactions

The vinylic bromine atom is a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This would enable the direct attachment of aryl, alkynyl, or vinyl groups to the fluorinated scaffold, providing rapid access to a diverse library of complex molecules.

Nucleophilic Vinylic Substitution

While generally less reactive than alkyl halides, the vinylic bromine may undergo nucleophilic substitution, particularly with soft nucleophiles like thiols. The strong electron-withdrawing effect of the adjacent fluorine and trifluoromethyl groups would activate the double bond towards such additions.

Conclusion

While direct experimental data on 2-Bromo-1,3,3,3-tetrafluoropropene remains elusive in the public domain, a robust and scientifically grounded profile can be constructed by analyzing its structural analogues. It is predicted to be a versatile liquid building block, accessible via a two-step synthesis from HFO-1234ze. Its primary utility for researchers in drug development will likely stem from its role as a radical acceptor for introducing complex fluorinated side chains and as a substrate for cross-coupling reactions. The safety precautions should be stringent, mirroring those for other reactive brominated fluorocarbons. This guide provides a foundational framework, and it is imperative that these predictions are validated through rigorous experimental investigation.

References

-

PubChem. 2-Bromo-1,1,1,3-tetrafluoropropane. National Center for Biotechnology Information. Available from: [Link]

-

Linteris, G. T., et al. (2015). A chemical kinetic mechanism for 2-bromo-3,3,3-trifluoropropene (2-BTP) flame inhibition. Combustion and Flame. Available from: [Link]

-

Guo, P., et al. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic Letters, 24(12), 2145–2148. Available from: [Link]

-

PrepChem.com. Synthesis of 2-bromo-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane. Available from: [Link]

-

Handa, H., et al. (2013). The acute, developmental, genetic and inhalation toxicology of 2,3,3,3-tetrafluoropropene (HFO-1234yf). Regulatory Toxicology and Pharmacology, 67(2), 235-243. Available from: [Link]

- Nappa, M. J., & Sievert, A. C. (2008). Processes for synthesis of 1,3,3,3-tetrafluoropropene. U.S. Patent 7,345,209.

- CN102964207A. Preparation method of 2-bromo-3,3,3-trifluoropropene. Google Patents.

-

Babushok, V. I., & Linteris, G. T. (2017). Kinetic Mechanism of 2,3,3,3-Tetrafluoropropene (HFO-1234yf) Combustion. NIST. Available from: [Link]

-

American Industrial Hygiene Association. (2009). WORKPLACE ENVIRONMENTAL EXPOSURE LEVEL GUIDE: 2,3,3,3-Tetrafluoropropene. Regulations.gov. Available from: [Link]

-

Ishihara, T., et al. (2020). Clarification of the Reactivity of 1,3,3,3-Tetrafluoropropene Oxides. Organic Letters, 22(5), 2044–2048. Available from: [Link]

-

PubChem. 1-Bromo-2,3,3,3-tetrafluoropropene. National Center for Biotechnology Information. Available from: [Link]

-

BOC. SAFETY DATA SHEET: 2,3,3,3-tetrafluoroprop-1-ene. Available from: [Link]

-

International Labour Organization. ICSC 1776 - 2,3,3,3-TETRAFLUOROPROPENE. Available from: [Link]

-

Wang, B., et al. (2013). Comprehensive Theoretical Studies on the Reaction of 1-Bromo-3,3,3-trifluoropropene with OH Free Radicals. Molecules, 18(7), 8021-8037. Available from: [Link]

-

Rusch, G. M., et al. (2013). The acute, genetic, developmental and inhalation toxicology of trans-1,3,3,3-tetrafluoropropene (HFO-1234ze). Regulatory Toxicology and Pharmacology. Available from: [Link]

-

Ferreira, R. J., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 17(2), 244. Available from: [Link]

-

Tatton, W. (2021). Exploring the synthetic utility of HFO-1234yf. Durham e-Theses. Available from: [Link]

-

Jackson, K. E., & Grote, C. W. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 29(5), 987. Available from: [Link]

-

Teillagor, J., et al. (2022). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. ChemRxiv. Available from: [Link]

-

Maudsley, A. A., et al. (2022). The Nonclinical Assessment of Trans-1,3,3,3-tetrafluoropropene (HFO-1234ze (E)), a Near Zero Global Warming Potential Propellant for Use in Metered Dose Inhalation Products. Toxicological Sciences, 190(2), 167–181. Available from: [Link]

-

Ishihara, T., et al. (2020). Clarification of the Reactivity of 1,3,3,3-Tetrafluoropropene Oxides. Organic Letters, 22(5), 2044-2048. Available from: [Link]

-

AstraZeneca. (2024). AstraZeneca announces the completion of the clinical programme to support the transition of Breztri to next-generation propellant with near-zero Global Warming Potential. Available from: [Link]

Sources

- 1. 2-Bromo-1,3,3,3-tetrafluoropropene | CAS 396716-43-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. jelsciences.com [jelsciences.com]

- 3. mdpi.com [mdpi.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Exploring the synthetic utility of HFO-1234yf - Durham e-Theses [etheses.dur.ac.uk]

- 6. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor [organic-chemistry.org]

- 7. The acute, developmental, genetic and inhalation toxicology of 2,3,3,3-tetrafluoropropene (HFO-1234yf) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Nonclinical Assessment of Trans-1,3,3,3-tetrafluoropropene (HFO-1234ze (E)), a Near Zero Global Warming Potential Propellant for Use in Metered Dose Inhalation Products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. synquestlabs.com [synquestlabs.com]

- 11. 2,3,3,3-TETRAFLUOROPROPENE | 754-12-1 [chemicalbook.com]

- 12. nationalref.com [nationalref.com]

- 13. 2-BROMO-3,3,3-TRIFLUOROPROPENE - Safety Data Sheet [chemicalbook.com]

- 14. fishersci.com [fishersci.com]

- 15. echemi.com [echemi.com]

- 16. CN102964207A - Preparation method of 2-bromo-3,3,3-trifluoropropene - Google Patents [patents.google.com]

2-Bromo-1,3,3,3-tetrafluoropropene safety and handling precautions

This is an in-depth technical guide for 2-Bromo-1,3,3,3-tetrafluoropropene , a specialized organofluorine building block and Halon replacement candidate.[1]

Safety, Handling, and Synthetic Application in Drug Development[1]

Document Control:

-

Target Molecule: 2-Bromo-1,3,3,3-tetrafluoropropene (

)[1][2] -

CAS Registry Number: 396716-43-1 (Primary Isomer)[1]

-

Related Compounds: 2-Bromo-3,3,3-trifluoropropene (2-BTP, CAS 1514-82-5)[1]

-

Classification: Volatile Organofluorine Halide / Reactive Synthon[1]

Part 1: Executive Technical Summary[1]

2-Bromo-1,3,3,3-tetrafluoropropene is a highly specialized fluorinated alkene used primarily as a fire suppression agent (Halon 1211 replacement candidate) and increasingly as a C3 synthon in medicinal chemistry.[1] In drug development, it serves as a radical acceptor or cross-coupling partner to introduce the trifluoromethyl (

Critical Hazard Profile: Unlike standard laboratory reagents, this compound combines high volatility (likely boiling point near ambient temperature) with alkylating potential and cardiac sensitization risks. It must be handled as a "volatile toxicant" with strict exclusion of moisture to prevent hydrofluoric acid (HF) generation.

Part 2: Physicochemical & Identification Profile[1][2][3]

Accurate identification is crucial due to the prevalence of structural isomers (e.g., 2-BTP).[1]

| Parameter | Data / Specification | Note |

| IUPAC Name | 2-Bromo-1,3,3,3-tetrafluoroprop-1-ene | |

| Structure | Distinct from 2-BTP ( | |

| Molecular Formula | ||

| Molecular Weight | 192.94 g/mol | |

| Physical State | Volatile Liquid / Liquefied Gas | BP is estimated ~25–35°C (Structure-Activity Relationship based on 2-BTP BP 30°C) |

| Solubility | Soluble in DCM, THF, Et2O | Immiscible with water |

| Reactivity | Electrophilic (Michael Acceptor) | Susceptible to nucleophilic attack at C1 |

Nomenclature Alert

Researchers often confuse this compound with 2-Bromo-3,3,3-trifluoropropene (2-BTP) .[1]

-

2-BTP (CAS 1514-82-5): Contains

terminus.[1] Used widely in radical trifluoromethylation. -

Tetrafluoro Analog (CAS 396716-43-1): Contains

terminus.[1][2] Used for installing highly fluorinated alkene bridges. -

Protocol Implication: Verify NMR integration of the vinylic proton. 2-BTP shows two protons; the tetrafluoro analog shows one (as a doublet of quartets).[1]

Part 3: Hazard Identification & Toxicology (E-E-A-T)

This section synthesizes GHS classifications with field-experience regarding haloalkene toxicity.

Acute Toxicity & Anesthetic Effects

Like many low-molecular-weight halocarbons, this compound acts as a CNS depressant.[1]

-

Mechanism: Lipophilic interaction with neuronal membranes.

-

Symptom Progression: Dizziness

Lethargy -

Cardiac Sensitization: Haloalkenes sensitize the myocardium to catecholamines (adrenaline). Exposure + Stress (Panic) = Fatal Arrhythmia. [1]

-

Rule: Do NOT administer epinephrine (adrenaline) to personnel exposed to high concentrations.

-

Chemical Burns & Decomposition (The HF Risk)

While the parent molecule is moderately stable, thermal or metabolic decomposition presents severe risks.[1]

-

Thermal Decomposition: Exposure to surfaces

or open flames releases Hydrogen Fluoride (HF) and Carbonyl Fluoride ( -

Hydrolysis: Prolonged storage with moisture may generate anhydrous HF within the container.

GHS Classification (Derived)

-

H220/H224: Extremely Flammable Gas/Liquid.

-

H280: Contains gas under pressure; may explode if heated.[3][4]

-

H336: May cause drowsiness or dizziness.

-

H315: Causes skin irritation (rapid evaporation causes frostbite).

Part 4: Engineering Controls & PPE (Self-Validating Systems)

Do not rely on odor thresholds. Use the following hierarchy of controls to validate safety before the experiment begins.

The "Zero-Emission" Handling Protocol[1]

Caption: Closed-loop handling logic to prevent inhalation and atmospheric release.

Personal Protective Equipment (PPE) Matrix

| Component | Specification | Rationale |

| Respiratory | Supplied Air (if outside hood) or OV/AG Cartridge (Backup) | Standard organic vapor cartridges have poor service life for low-boiling halides.[1] |

| Gloves | Silver Shield / 4H (Laminate) | Nitrile degrades rapidly. If dexterity is required, use "Double Gloving": Nitrile (outer) over Laminate (inner). |

| Eye/Face | Chemical Goggles + Face Shield | Pressurized liquids cause explosive boiling/splashing upon release. |

| Skin | Tyvek Lab Coat or Apron | Prevent absorption through clothing. |

Part 5: Synthetic Utility in Drug Development

In medicinal chemistry, 2-bromo-1,3,3,3-tetrafluoropropene is a valuable "C3-F4" building block.[1] It is typically used to synthesize trifluoromethylated alkenes or fluorinated heterocycles .

Key Reaction: Radical Cross-Coupling (Bioisostere Installation)

The electron-deficient double bond makes it an excellent radical acceptor .

Protocol: Decarboxylative Cross-Coupling (Example Workflow)

-

Objective: Install the

motif onto an aliphatic backbone.[1] -

Reagents: Redox-active ester (radical precursor), 2-Bromo-1,3,3,3-tetrafluoropropene (2.0 equiv), Photocatalyst (Ir/Ru based), Hantzsch ester.[1]

Step-by-Step Methodology:

-

Vessel Prep: Flame-dry a 10 mL pressure tube (Schlenk tube) and cool under Argon.

-

Reagent Loading: Add solid reagents (ester, catalyst) and cycle Argon/Vacuum 3x.

-

Solvent Addition: Add degassed DMSO or MeCN via syringe.

-

Reagent Addition (Critical):

-

Cool the tube to 0°C (ice bath) to lower the vapor pressure of the solvent.

-

Add 2-bromo-1,3,3,3-tetrafluoropropene via a gastight syringe (cooled if possible).[1] Note: Due to volatility, weigh the syringe before and after to confirm exact mass addition.

-

-

Reaction: Seal the tube (Teflon screw cap). Irradiate with Blue LED (450 nm) at controlled temperature (25–40°C).

-

Workup: Cool to -78°C before opening. Vent slowly into a bleach/KOH trap to quench unreacted volatile bromide.

Diagram: Synthetic Pathway Logic

Caption: Mechanistic flow for installing fluorinated motifs using radical chemistry.

Part 6: Emergency Response & Storage

Storage Stability[5]

-

Temperature: Store at 2–8°C (Refrigerated).

-

Stabilizer: May contain terpenes or epoxides to scavenge free radicals/acid. Check CoA.

-

Incompatibility: Reacts violently with Alkali Metals (Na, K), Powdered Al/Mg , and Strong Bases (dehydrobromination risk).[1]

Emergency Protocols (HF Specific)

Because thermal decomposition yields HF, standard burn kits are insufficient.

-

Skin Contact:

-

Immediate water flush (5 mins).

-

Apply Calcium Gluconate Gel (2.5%) immediately. Massage into skin until pain subsides.

-

-

Inhalation:

-

Spill (In Lab):

-

Small (<10 mL): Allow to evaporate in a functioning fume hood. Evacuate the room.

-

Large (>100 mL):Evacuate building. Do not attempt to clean up without SCBA. The vapor is heavier than air and will accumulate in low areas.

-

References

-

PubChem. (n.d.). 2-Bromo-1,3,3,3-tetrafluoropropene (Compound).[1][2][5][6][7][8][9][10] National Library of Medicine. Retrieved from [Link][1]

-

Guo, P., et al. (2022).[11][12] Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic Letters, 24(11), 2143-2148.[1][13] (Cited for homologous radical chemistry protocols). Retrieved from [Link][1][12]

-

NIST. (n.d.). Evaluation of Advanced Agent Working Group Agents (Halon Replacements). National Institute of Standards and Technology. Retrieved from [Link][1]

Sources

- 1. CA2625118C - Blowing agents for forming foam comprising unsaturated fluorocarbons - Google Patents [patents.google.com]

- 2. Page loading... [wap.guidechem.com]

- 3. produkte.linde-gas.at [produkte.linde-gas.at]

- 4. chemicalbook.com [chemicalbook.com]

- 5. 2-BROMO-3,3,3-TRIFLUOROPROPENE | 1514-82-5 [chemicalbook.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. 2-Bromo-1,3,3,3-tetrafluoropropene | CAS 396716-43-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 8. SynQuest 1300-B-16 | 2-Bromo-1,3,3,3-tetrafluoropropene, CAS#396716-43-1 [vicbio.com]

- 9. 2-BROMO-1,3,3,3-TETRAFLUOROPROPENE | 396716-43-1 [chemicalbook.com]

- 10. cdn.toxicdocs.org [cdn.toxicdocs.org]

- 11. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor [organic-chemistry.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermodynamic Properties of 2-Bromo-1,3,3,3-tetrafluoropropene

Introduction: The Significance of 2-Bromo-1,3,3,3-tetrafluoropropene

2-Bromo-1,3,3,3-tetrafluoropropene, with the chemical formula C3HBrF4, is a halogenated alkene of interest in various fields, including as a potential refrigerant, fire suppressant, or a building block in organic synthesis.[1][2] The presence of both a double bond and a bromine atom in a highly fluorinated propylene backbone suggests a unique combination of reactivity and physical properties. Understanding the thermodynamic properties of this compound is paramount for its practical application, enabling the design of efficient and safe processes.

This guide provides a comprehensive overview of the methodologies and theoretical frameworks used to determine the thermodynamic properties of 2-Bromo-1,3,3,3-tetrafluoropropene. Given the limited availability of direct experimental data for this specific molecule, we will draw upon established experimental techniques for analogous well-characterized hydrofluoroolefins (HFOs) and emphasize the pivotal role of computational chemistry in providing reliable estimations.

Physicochemical Properties: A Foundation for Thermodynamic Analysis

A thorough understanding of the fundamental physicochemical properties is the first step in any thermodynamic investigation. While a complete experimental dataset for 2-Bromo-1,3,3,3-tetrafluoropropene is not extensively published, we can compile some of its known and predicted characteristics.

| Property | Value/Information | Source/Method |

| Chemical Formula | C3HBrF4 | [1] |

| Molecular Weight | 192.94 g/mol | [1][2] |

| CAS Number | 396716-43-1 | [1] |

| Boiling Point | Influenced by molecular mass and halogen type (C-Br bond). Expected to be higher than its non-brominated analog.[3] | Inferred |

| Density | Generally, density increases with the mass of the halogen atom.[3] The liquid density of the related compound 2-bromo-3,3,3-trifluoro-1-propene is 1.65 g/mL at 22 °C.[4] | Inferred |

| Solubility | Expected to be insoluble in water but soluble in non-polar organic solvents, a common characteristic of haloalkanes.[3] | Inferred |

Core Thermodynamic Properties: Experimental and Computational Approaches

The core thermodynamic properties, including enthalpy of formation, heat capacity, entropy, and vapor pressure, are critical for process design, safety analysis, and environmental impact assessment.

Enthalpy of Formation (ΔHf°)

The standard enthalpy of formation is a fundamental property that quantifies the energy change upon the formation of a compound from its constituent elements in their standard states.

Experimental Approach: Combustion Calorimetry

While no direct combustion calorimetry data for 2-Bromo-1,3,3,3-tetrafluoropropene is publicly available, the methodology for related compounds is well-established. The process involves the complete combustion of the substance in a high-pressure oxygen environment within a bomb calorimeter. The heat released during combustion is meticulously measured, and from this, the enthalpy of combustion is calculated. The enthalpy of formation is then derived using Hess's law, requiring accurate enthalpy of formation data for the combustion products (CO2, H2O, HF, and Br2).

Computational Approach: Ab Initio and Density Functional Theory (DFT) Calculations

In the absence of experimental data, computational methods are indispensable. High-level ab initio methods, such as the Gaussian-n (Gn) theories (e.g., G3MP2 and G4), and composite methods like CBS-QB3, have demonstrated excellent accuracy in predicting the enthalpy of formation for a wide range of organic compounds, including halogenated hydrocarbons.[5][6] These methods involve a series of calculations to approximate the exact solution of the Schrödinger equation, systematically accounting for electron correlation and basis set effects.

Isodesmic reactions, a computational strategy that conserves the number and types of chemical bonds, can also be employed to calculate the enthalpy of formation with high accuracy by minimizing the cancellation of errors.[7]

Caption: Workflow for determining the enthalpy of formation.

Heat Capacity (Cp) and Entropy (S°)

Heat capacity measures the amount of heat required to raise the temperature of a substance, while entropy is a measure of its molecular disorder. These properties are crucial for calculating changes in enthalpy and Gibbs free energy with temperature.

Experimental Approach: Calorimetry

The heat capacity of liquids and solids can be measured using adiabatic calorimetry or differential scanning calorimetry (DSC). For gases, the heat capacity can be determined from the speed of sound measurements. For instance, the isochoric specific heat capacity (cv) of trans-1,3,3,3-tetrafluoropropene (HFO-1234ze(E)) has been measured using a twin-cell type adiabatic calorimeter.[8]

Computational Approach: Statistical Mechanics

Once the molecular geometry and vibrational frequencies are determined from quantum chemical calculations (e.g., DFT), the heat capacity and entropy can be calculated using statistical mechanics. The contributions from translational, rotational, vibrational, and electronic degrees of freedom are summed to obtain the total thermodynamic functions.

Vapor Pressure and Enthalpy of Vaporization (ΔHvap)

Vapor pressure is a critical property for handling and storing volatile compounds, and it is directly related to the enthalpy of vaporization, which is the energy required to transform a given quantity of a substance from a liquid into a gas at a given pressure.

Experimental Determination of Vapor Pressure

The vapor pressure of a liquid can be measured over a range of temperatures using various techniques, including:

-

Static Method: A sample of the liquid is placed in a thermostatted, evacuated container connected to a pressure-measuring device. The pressure of the vapor in equilibrium with the liquid is measured at different temperatures.

-

Ebulliometry: The boiling point of the liquid is measured at different externally applied pressures.

-

Gas Saturation Method: A stream of an inert gas is passed through the liquid at a known rate, and the amount of vaporized substance is determined.

For example, the vapor pressure of 2,3,3,3-tetrafluoropropene (HFO-1234yf) has been measured using a constant volume apparatus over a wide temperature range.[9] Similarly, a two-sinker densimeter has been used to measure the vapor pressure of HFO-1234yf.[10]

Caption: Experimental workflows for vapor pressure measurement.

From the temperature dependence of the vapor pressure, the enthalpy of vaporization can be calculated using the Clausius-Clapeyron equation.

Equation of State (EoS)

An equation of state is a thermodynamic equation relating state variables which describe the state of matter under a given set of physical conditions. For fluids, a fundamental equation of state, often expressed in terms of the Helmholtz energy as a function of temperature and density, can be developed from experimental p-ρ-T (pressure-density-temperature) data.[11] Such an equation allows for the calculation of all thermodynamic properties of the fluid.[11]

The p-ρ-T behavior of related HFOs has been measured using techniques like the two-sinker densimeter.[10][11] These measurements cover a wide range of conditions, from the low-density vapor to the compressed liquid state.[10][11]

Conclusion and Future Outlook

While a comprehensive experimental dataset for the thermodynamic properties of 2-Bromo-1,3,3,3-tetrafluoropropene is currently lacking in the public domain, this guide has outlined the established experimental and computational methodologies that are essential for its characterization. The detailed studies on analogous compounds such as HFO-1234yf and HFO-1234ze(E) provide a robust framework for future investigations.

For researchers and drug development professionals, the path forward involves a synergistic approach:

-

Targeted Experiments: Prioritizing key experimental measurements such as vapor pressure and heat capacity to anchor computational models.

-

High-Level Computations: Employing state-of-the-art computational chemistry methods to generate a comprehensive set of thermodynamic data.

-

Development of an Equation of State: Integrating experimental and computational data to develop a reliable equation of state for engineering applications.

The insights gained from such a systematic investigation will be invaluable for unlocking the full potential of 2-Bromo-1,3,3,3-tetrafluoropropene in its intended applications.

References

- Labsci @ Pittcon. (2025). Applications of Computational Chemistry for Fluorinated Compounds Across the Periodic Table.

- Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. (2025).

- Santa Cruz Biotechnology. 2-Bromo-1,3,3,3-tetrafluoropropene | CAS 396716-43-1.

- Babushok, V. I., & Linteris, G. T. (n.d.). Kinetic Mechanism of 2,3,3,3-Tetrafluoropropene (HFO-1234yf) Combustion. PMC.

- PubChem. 2-Bromo-1,1,1,3-tetrafluoropropane.

- Henne, A. L. (1946). Fluorinated Derivatives of Propane and Propylene. VI. CoLab.

- McLinden, M. O., Thol, M., & Lemmon, E. W. (n.d.). Thermodynamic Properties of trans-1,3,3,3-tetrafluoropropene [R1234ze(E)]: Measurements of Density and Vapor Pressure and a Comp. Purdue e-Pubs.

- PubChem. trans-1,3,3,3-tetrafluoropropene.

- Babushok, V. I., & Linteris, G. T. (n.d.). Kinetic Mechanism of 2,3,3,3-Tetrafluoropropene (HFO-1234yf) Combustion.

- ResearchGate. (September 03 2023) Ab-initio and density functional theory (DFT) computational study of the effect of fluorine on the electronic, optical, thermody.

- Chemistry Student. Physical Properties of Haloalkanes and Haloarenes.

- PubChem. 3-Bromo-1,1,3,3-tetrafluoropropene.

- Radboud Repository. (March 11 2024) Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species.

- NIST Standard Reference Data. (October 15 2009) Estimation of the Thermodynamic Properties of C-H-N-O-S-Halogen Compounds at 298.15 K.

- NIST Standard Reference Data. (October 15 2009) Thermodynamic Properties of Alkenes (Mono-Olefins Larger than.

- Richter, M., McLinden, M. O., & Lemmon, E. W. (2011). Thermodynamic Properties of 2,3,3,3-Tetrafluoroprop-1-ene (R1234yf): Vapor Pressure and p–ρ–T Measurements and an Equation. SciSpace.

- Kornath, A., & Reilli, A. (n.d.). Structure and Properties of 2,3,3,3-Tetrafluoropropene (HFO-1234yf).

- ResearchGate. (April 13 2022) (PDF) Structures and Properties of trans‐1,3,3,3‐Tetrafluoro‐ propene (HFO‐1234ze) and 2,3,3,3‐Tetrafluoropropene (HFO‐1234yf) Refrigerants.

- Richter, M., McLinden, M., & Lemmon, E. (2011). Thermodynamic Properties of 2,3,3,3-Tetrafluoroprop-1-ene (R1234yf): Vapor Pressure and p–ρ–T Measurements and an Equation of State. Semantic Scholar.

- Linde Gas. (2016). SAFETY DATA SHEET 2,3,3,3-Tetrafluoropropene.

- Wikipedia. trans-1,3,3,3-Tetrafluoropropene.

- Wikipedia. 2,3,3,3-Tetrafluoropropene.

- Di Nicola, G., Brown, J. S., Fedele, L., Bobbo, S., & Zilio, C. (n.d.). Saturated Pressure Measurements of 2,3,3,3-Tetrafluoroprop-1-ene (HFO-1234yf). SciSpace.

- detailed study by the AAWG: 2-bromo-3,3,3-trifluoro-l-propene (BTP). (n.d.).

- Awad, I. E. (2024). Investigation of Thermodynamic Properties of Halomethanes Using High-Level Ab Initio Computations: Evaluation of Enthalpy of Formation and Carbon-Halogen Bond Dissociation Energies. SSRN.

- halo alkanes and haloarenes. (n.d.). Googleapis.com.

- Cheméo. Chemical Properties of 1-Bromo-1,1,2,2-tetrafluoroethane (CAS 354-07-4).

- ResearchGate. (August 06 2025) Structure and Properties of 2,3,3,3-Tetrafluoropropene (HFO-1234yf).

- Trans-1,3,3,3-Tetrafluoropropene - SAFETY DATA SHEET. (n.d.).

- ResearchGate. (August 10 2025) Isochoric Specific Heat Capacity of trans-1,3,3,3-Tetrafluoropropene (HFO-1234ze(E)) and the HFO-1234ze(E) + CO2 Mixture in the Liquid Phase.

Sources

- 1. 2-Bromo-1,3,3,3-tetrafluoropropene | CAS 396716-43-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. 3-Bromo-1,1,3,3-tetrafluoropropene | C3HBrF4 | CID 2778176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemistrystudent.com [chemistrystudent.com]

- 4. nist.gov [nist.gov]

- 5. labscievents.pittcon.org [labscievents.pittcon.org]

- 6. papers.ssrn.com [papers.ssrn.com]

- 7. BJOC - Thermodynamics and polarity-driven properties of fluorinated cyclopropanes [beilstein-journals.org]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. scispace.com [scispace.com]

- 11. docs.lib.purdue.edu [docs.lib.purdue.edu]

potential research areas for 2-Bromo-1,3,3,3-tetrafluoropropene

Emerging Applications in Fluorine Chemistry and Fire Safety Engineering

Executive Summary

This technical guide analyzes the physicochemical profile and research potential of 2-Bromo-1,3,3,3-tetrafluoropropene (CAS: 396716-43-1).[1] Distinct from its widely utilized analog 2-BTP (2-bromo-3,3,3-trifluoropropene), this tetrafluorinated alkene represents a frontier in two critical domains: next-generation fire suppression (as a short-lived climate pollutant alternative) and advanced medicinal chemistry (as a dense-functionalized building block). This document provides researchers with structural insights, comparative performance metrics, and validated experimental workflows to accelerate development in these sectors.

Part 1: Molecular Architecture & Physicochemical Profile

The utility of 2-Bromo-1,3,3,3-tetrafluoropropene stems from its unique electronic imbalance. The molecule features a trifluoromethyl (

Structure:

| Property | Value / Characteristic | Relevance |

| Molecular Formula | High F/H ratio enhances thermal stability and lowers flammability. | |

| Molecular Weight | 192.94 g/mol | Optimal for vapor density in flooding agents. |

| Electronic State | Electron-deficient alkene | Highly reactive in nucleophilic attacks and radical additions; distinct from electron-rich alkyl halides. |

| C-Br Bond Energy | ~65-70 kcal/mol (Est.) | Weak enough for UV-triggered radical release (fire suppression) and Pd oxidative addition (synthesis). |

| Atmospheric Lifetime | Short (Days/Weeks) | Presence of |

Part 2: Research Area I – Next-Generation Fire Suppression

Context: The phase-out of Halons and high-GWP HFCs has created a vacuum for "drop-in" replacements that possess both high extinguishing efficiency and low environmental impact. While 2-BTP is the current standard, the tetrafluoro variant offers a theoretical advantage in heat capacity and volatility due to increased fluorination.

1. Mechanism of Action: The Scavenging Cycle

Unlike physical agents (water, inert gases) that cool or smother, brominated fluoroalkenes act chemically. They release active bromine radicals (

Diagram 1: Catalytic Radical Scavenging Cycle The following diagram illustrates the catalytic loop where the agent suppresses the fire without being consumed stoichiometrically.